[3-(Trifluoromethyl)phenyl](2,4,6-trimethylphenyl)iodonium triflate [3-(Trifluoromethyl)phenyl](2,4,6-trimethylphenyl)iodonium triflate
Brand Name: Vulcanchem
CAS No.: 1204518-08-0
VCID: VC0175984
InChI: InChI=1S/C16H15F3I.CHF3O3S/c1-10-7-11(2)15(12(3)8-10)20-14-6-4-5-13(9-14)16(17,18)19;2-1(3,4)8(5,6)7/h4-9H,1-3H3;(H,5,6,7)/q+1;/p-1
SMILES: CC1=CC(=C(C(=C1)C)[I+]C2=CC=CC(=C2)C(F)(F)F)C.C(F)(F)(F)S(=O)(=O)[O-]
Molecular Formula: C17H15F6IO3S
Molecular Weight: 540.259

[3-(Trifluoromethyl)phenyl](2,4,6-trimethylphenyl)iodonium triflate

CAS No.: 1204518-08-0

Cat. No.: VC0175984

Molecular Formula: C17H15F6IO3S

Molecular Weight: 540.259

* For research use only. Not for human or veterinary use.

[3-(Trifluoromethyl)phenyl](2,4,6-trimethylphenyl)iodonium triflate - 1204518-08-0

Specification

CAS No. 1204518-08-0
Molecular Formula C17H15F6IO3S
Molecular Weight 540.259
IUPAC Name trifluoromethanesulfonate;[3-(trifluoromethyl)phenyl]-(2,4,6-trimethylphenyl)iodanium
Standard InChI InChI=1S/C16H15F3I.CHF3O3S/c1-10-7-11(2)15(12(3)8-10)20-14-6-4-5-13(9-14)16(17,18)19;2-1(3,4)8(5,6)7/h4-9H,1-3H3;(H,5,6,7)/q+1;/p-1
Standard InChI Key FKQZCCNYTGBVPK-UHFFFAOYSA-M
SMILES CC1=CC(=C(C(=C1)C)[I+]C2=CC=CC(=C2)C(F)(F)F)C.C(F)(F)(F)S(=O)(=O)[O-]

Introduction

3-(Trifluoromethyl)phenyliodonium triflate, also known as mesityl(3-(trifluoromethyl)phenyl)iodonium trifluoromethanesulfonate, is an organoiodine compound widely studied for its utility in organic synthesis. This compound is characterized by the presence of a hypervalent iodine center, which imparts unique reactivity and makes it a valuable reagent in electrophilic aromatic substitution reactions and trifluoromethylation processes.

Structural Features

Molecular Formula: C16H14F3IO3S
Molecular Weight: 470.24 g/mol
CAS Number: 1204518-08-0

The compound consists of:

  • A 3-(trifluoromethyl)phenyl group.

  • A 2,4,6-trimethylphenyl (mesityl) group.

  • An iodonium ion bonded to a triflate counterion (CF₃SO₃⁻).

Table 1: Key Structural Parameters

ParameterValue
Bond Length (I-C)~2.1 Å
Trifluoromethyl GroupElectron-withdrawing
Triflate CounterionStabilizes the cation

Synthesis and Preparation

The synthesis of 3-(trifluoromethyl)phenyliodonium triflate typically involves the reaction of mesityl iodide with a trifluoromethyl-substituted phenyl derivative under oxidative conditions. Common oxidants include Selectfluor or peracids, while silver triflate (AgOTf) is often used to introduce the triflate counterion.

General Reaction Scheme:

Mesityl-I+CF3-PhAgOTfOxidant[CF3-Ph](Mesityl)-IOTf\text{Mesityl-I} + \text{CF}_3\text{-Ph} \xrightarrow[\text{AgOTf}]{\text{Oxidant}} \text{[CF}_3\text{-Ph](Mesityl)-IOTf}

Applications in Organic Synthesis

  • Electrophilic Trifluoromethylation:
    The compound acts as a source of electrophilic CF₃ groups, enabling the functionalization of electron-rich aromatic systems.

  • Cross-Coupling Reactions:
    It participates in metal-catalyzed cross-coupling reactions to form C-C and C-N bonds.

  • Photochemical Reactions:
    Under UV light or visible-light irradiation, it can generate reactive intermediates for further transformations.

Table 2: Reaction Examples

Reaction TypeYield (%)Conditions
Electrophilic Aromatic Substitution70–85Room temperature, AgOTf catalyst
Cross-Coupling (C-N Bond)65–80Pd(OAc)₂/ligand system

Safety Considerations

The compound is classified as hazardous due to its oxidative properties and potential for releasing iodine-containing byproducts. Proper handling includes:

  • Working in a fume hood.

  • Wearing personal protective equipment (PPE).

  • Avoiding exposure to heat or direct sunlight.

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